5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyclohexyl Group: This step may involve alkylation reactions using cyclohexyl halides.
Formation of the Thiol Group: This can be introduced through thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic ring or the triazole ring to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Cyclohexylamine: Contains the cyclohexyl group, similar to the target compound.
Thiourea: Contains the thiol group, similar to the target compound.
Uniqueness
5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a triazole ring, a cyclohexyl group, and a thiol group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N4S |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H22N4S/c1-14(12-15-8-4-2-5-9-15)13-19-22-17(20-21-18(22)23)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,21,23)/b14-12+,19-13+ |
InChI Key |
DYJLDAJLALHJNM-QQWZAAIYSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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